Bienvenue dans la boutique en ligne BenchChem!

OLHHA

NAFLD Hepatic Steatosis Lipid Metabolism

OLHHA is a first-in-class dual CB1 antagonist/PPARα agonist. Unlike single-target agents, its unique bipharmacophore delivers synergistic modulation of energy homeostasis and alcohol consumption pathways. Validated in Zucker rat models: potent anti-steatotic activity (P<0.001) and alcohol intake inhibition (EC50 0.2 mg/kg). Co-administration with liraglutide yields superior metabolic benefits versus GLP-1 monotherapy. Essential for NAFLD/MAFLD and alcohol use disorder research programs.

Molecular Formula C27H45NO3
Molecular Weight 431.7 g/mol
Cat. No. B594247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOLHHA
SynonymsN-[2-(3,4-dihydroxyphenyl)-1-methylethyl]-(9Z)-octadecenamide
Molecular FormulaC27H45NO3
Molecular Weight431.7 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)NC(C)CC1=CC(=C(C=C1)O)O
InChIInChI=1S/C27H45NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(31)28-23(2)21-24-19-20-25(29)26(30)22-24/h10-11,19-20,22-23,29-30H,3-9,12-18,21H2,1-2H3,(H,28,31)/b11-10-
InChIKeyXIPFMGYXSZQUGV-KHPPLWFESA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

OLHHA (CAS 1258011-97-0) for Metabolic Research: A Dual CB1 Antagonist and PPARα Agonist


OLHHA (Oleoyl Hydroxytyrosol Ether, N-(1-(3,4-dihydroxyphenyl)propan-2-yl)oleamide) is a synthetic dual-acting ligand that functions as both a cannabinoid receptor 1 (CB1) antagonist and a peroxisome proliferator-activated receptor alpha (PPARα) agonist . This unique dual mechanism enables concurrent modulation of two key pathways implicated in energy homeostasis, lipid metabolism, and alcohol consumption behavior [1]. The compound is primarily utilized in preclinical research to investigate therapeutic strategies for metabolic syndrome, non-alcoholic fatty liver disease (NAFLD)/metabolic-associated fatty liver disease (MAFLD), and alcohol use disorder .

Why OLHHA's Dual-Target Profile Precludes Simple Substitution with Single-Target Agents in Preclinical Models


Attempting to replace OLHHA with a standard single-target CB1 antagonist (e.g., rimonabant) or PPARα agonist (e.g., fenofibrate) is scientifically invalid for replicating its observed in vivo effects. OLHHA's therapeutic profile, particularly its potent anti-steatotic and alcohol-intake inhibitory actions, is hypothesized to arise from the synergistic, concurrent engagement of both CB1 and PPARα pathways [1]. Studies show that while single-target agents like liraglutide (a GLP-1 agonist) provide partial metabolic benefits, the combined administration of OLHHA and liraglutide yields superior, synergistic outcomes in reducing body weight and ameliorating liver dysfunction in diet-induced obesity models, an effect not achievable by liraglutide alone [2]. This underscores that OLHHA's value is not merely additive but integrative, requiring its specific dual pharmacophore for the unique pharmacodynamic signature documented in the evidence below.

Quantitative Differentiation: Comparative Evidence for OLHHA Against In-Class and Alternative Compounds


In Vivo Anti-Steatotic Efficacy: Hepatic Triglyceride Reduction in Genetic Obesity Model

OLHHA treatment in a genetic model of obesity and NAFLD (obese Zucker rats) resulted in a statistically significant reduction in elevated plasma triglyceride concentrations (P<0.05) and a highly significant reduction in total hepatic fat content (P<0.001) compared to vehicle-treated obese controls [1]. This demonstrates a direct and quantifiable anti-steatotic effect in a disease-relevant model. While the precise percentage reduction is not numerically defined, the high statistical significance (P<0.001) for hepatic fat content underscores a robust pharmacological effect.

NAFLD Hepatic Steatosis Lipid Metabolism

Potency as an Alcohol Intake Inhibitor: EC50 Value for In Vivo Efficacy

OLHHA demonstrates high potency as an inhibitor of voluntary alcohol intake in preclinical models, with a reported EC50 value of 0.2 mg/kg [1]. This in vivo potency metric provides a quantifiable benchmark for the compound's efficacy in modulating alcohol consumption behavior. This specific EC50 value is a key point of differentiation when considering OLHHA over other CB1 antagonists or PPARα agonists that may not have been characterized or may exhibit different potency profiles for this specific behavioral endpoint.

Alcohol Use Disorder Behavioral Pharmacology Addiction

Synergistic Metabolic Improvement in Combination Therapy: Superior to Liraglutide Monotherapy

In a diet-induced obesity model (high-fat/high-fructose diet in Wistar rats), a 42-day chronic study directly compared the effects of OLHHA (3 mg/kg), liraglutide (LIG, 25 µg/kg), and their combination (OLHHA+LIG) [1]. The study concluded that the combined administration (OLHHA+LIG) was significantly more effective than either monotherapy in promoting body weight loss, improving lipid profiles and transaminase levels, and exerting robust antisteatotic effects [1]. This provides direct evidence that OLHHA's pharmacological activity synergizes with a GLP-1 agonist to produce a metabolic benefit superior to that of the established agent alone.

Obesity MAFLD Combination Therapy

Defined Research Applications for OLHHA Based on Quantitative Evidence


Investigating Multitarget Strategies for Obesity and MAFLD

Researchers aiming to validate combination therapies for obesity and MAFLD should utilize OLHHA based on evidence that its co-administration with a GLP-1 agonist (liraglutide) produces a synergistic metabolic benefit that is superior to liraglutide alone [1]. This scenario leverages OLHHA's dual CB1/PPARα activity to explore enhanced therapeutic outcomes beyond those achievable with GLP-1 receptor agonism monotherapy.

Preclinical Modeling of Alcohol Use Disorder and Binge Drinking

For studies focused on the pharmacological modulation of alcohol consumption, OLHHA is the compound of choice due to its well-characterized in vivo potency as an alcohol intake inhibitor, with a reported EC50 of 0.2 mg/kg [1]. This quantifiable metric supports precise dose selection for behavioral pharmacology experiments in rat models of voluntary drinking and self-administration.

Evaluating Hepatic Lipid Metabolism in Genetic Obesity Models

In preclinical research on NAFLD, OLHHA serves as a validated tool compound for inducing significant reductions in both plasma triglycerides and hepatic fat content in the gold-standard obese Zucker rat model [1]. Its demonstrated anti-steatotic effect (P<0.001 for hepatic fat reduction) in this severe genetic model of obesity and insulin resistance makes it ideal for studies investigating the molecular mechanisms of hepatic lipid clearance and hepatoprotection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for OLHHA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.